![molecular formula C22H22ClNO5 B2737556 ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate CAS No. 373618-22-5](/img/structure/B2737556.png)
ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . Various methods have been developed for the construction of indoles as a moiety in selected alkaloids .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and varies depending on the specific compound. For example, the linear formula for a similar compound, ETHYL 2-(((4-CHLOROPHENOXY)ACETYL)AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE, is C15H15ClN2O4S .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and depend on the specific compound and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, the molecular weight of a similar compound, ETHYL 2-(((4-CHLOROPHENOXY)ACETYL)AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE, is 354.815 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been synthesized and characterized, demonstrating the compound's potential in developing complex molecular structures with specific physical and chemical properties. The detailed characterization involved IR, NMR, MS, and single-crystal X-ray diffraction, highlighting its orthorhombic space group and the importance of intermolecular hydrogen bonds in stabilizing the structure (Liang Xiao-lon, 2015).
Chemical Modification and Properties
The synthesis, structure, and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate showcase the versatility of ethyl 3-amino-1H-pyrazole-4-carboxylate in chemical modifications, leading to a variety of acetylated products. These modifications reveal the influence of solvent polarity and the presence of catalytic bases on product yield, emphasizing the role of such derivatives in further chemical research (Anna Kusakiewicz-Dawid et al., 2007).
Biological Activity and Pharmacotherapy Potential
A study on ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotrienes' biosynthesis, underscores the compound's relevance in pharmacotherapy for inflammatory and allergic diseases. Structure-activity relationship analysis indicated the significance of substituent positioning on biological activity, offering insights into designing effective inhibitors (A. Peduto et al., 2014).
Novel Fluorescence Properties
The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, derived from a reaction involving acetylacetone, showcases the potential of such compounds in developing fluorescent materials for various scientific and industrial applications (Guo Pusheng, 2009).
Catalytic and Synthetic Methodologies
The development of an improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, resulting in a facile entry into 5-functionalized 3-isoxazolyl carboxylic acid derivatives, highlights the compound's utility in synthetic organic chemistry, particularly in generating prodrugs for central nervous system neurotransmitters (D. J. Burkhart et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[2-(4-chlorophenoxy)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5/c1-4-24-14(3)21(22(26)27-5-2)18-12-17(10-11-19(18)24)29-20(25)13-28-16-8-6-15(23)7-9-16/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPOLZBSAQSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)

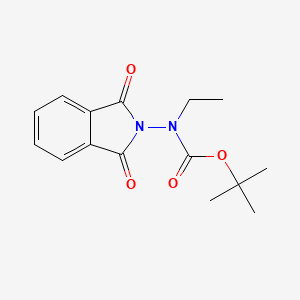
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)
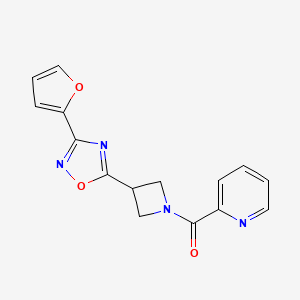
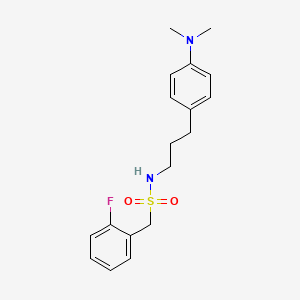
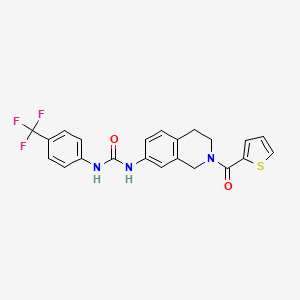
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)

![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)
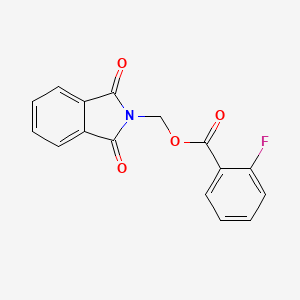
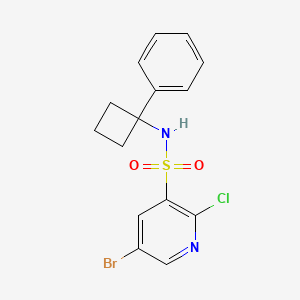
![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)
